molecular formula C25H26O2 B12663034 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- CAS No. 3920-58-9

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)-

Cat. No.: B12663034
CAS No.: 3920-58-9
M. Wt: 358.5 g/mol
InChI Key: BAMZEBBLAVKJNG-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

The synthesis of 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- typically involves the reaction of tetrahydropyran with triphenylmethanol under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the triphenylmethoxy group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism by which 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- can be compared with other similar compounds, such as:

    Tetrahydropyran: The parent compound, which lacks the triphenylmethoxy group.

    2-Methyltetrahydropyran: A derivative with a methyl group instead of the triphenylmethoxy group.

    Tetrahydropyran-2-methanol: Another derivative with a hydroxymethyl group.

The uniqueness of 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- lies in its triphenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

3920-58-9

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

2-(trityloxymethyl)oxane

InChI

InChI=1S/C25H26O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-9,12-17,24H,10-11,18-20H2

InChI Key

BAMZEBBLAVKJNG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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